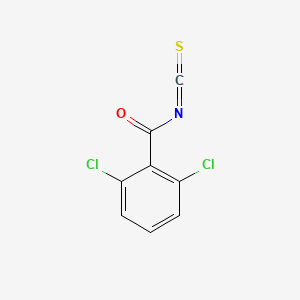

2,6-Dichlorobenzoyl isothiocyanate

説明

Structure

3D Structure

特性

CAS番号 |

32709-75-4 |

|---|---|

分子式 |

C8H3Cl2NOS |

分子量 |

232.09 g/mol |

IUPAC名 |

2,6-dichlorobenzoyl isothiocyanate |

InChI |

InChI=1S/C8H3Cl2NOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H |

InChIキー |

SWBDPIGAGFPFPJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N=C=S)Cl |

製品の起源 |

United States |

Foundational & Exploratory

2,6-Dichlorobenzoyl isothiocyanate chemical structure and properties

Executive Summary

2,6-Dichlorobenzoyl isothiocyanate (CAS: 32709-75-4) is a highly reactive electrophilic intermediate used extensively in the synthesis of bioactive scaffolds, particularly benzoylthioureas and nitrogen-sulfur heterocycles.[1] Distinguished by the steric bulk of the ortho-dichloro substitution, this compound exhibits unique stability profiles compared to its unsubstituted analogs while maintaining high reactivity toward nucleophiles.[1]

This guide provides a comprehensive technical analysis for researchers and drug development professionals, focusing on practical synthesis protocols, mechanistic insights into its divergent reactivity, and its application in generating privileged pharmacophores for agrochemical and pharmaceutical discovery.[1]

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identifiers

-

CAS Registry Number: 32709-75-4

-

Molecular Formula: C

H -

Molecular Weight: 232.09 g/mol [2]

-

SMILES: Clc1cccc(Cl)c1C(=O)N=C=S

Structural Properties

The molecule features a central carbonyl isothiocyanate moiety (–C(=O)–N=C=S) flanked by a 2,6-dichlorophenyl ring.

-

Steric Hindrance: The two chlorine atoms at the ortho positions create a "steric gate." This protects the carbonyl carbon from premature hydrolysis relative to unsubstituted benzoyl isothiocyanates, while still allowing reaction with smaller, potent nucleophiles (amines, hydrazines).[1]

-

Electronic Effects: The electron-withdrawing nature of the acyl group and the chlorine substituents enhances the electrophilicity of the isothiocyanate carbon, making it a "harder" electrophile than alkyl isothiocyanates.[1]

| Property | Value | Note |

| Physical State | Solid or Oil (purity dependent) | Often generated in situ as a yellow oil/solid. |

| Melting Point | 40–42 °C (approx.) | Low melting solid; often handled as a solution. |

| Solubility | Soluble in Acetone, CH | Hydrolyzes in water/alcohols.[1] |

| Stability | Moisture Sensitive | Decomposes to 2,6-dichlorobenzamide and COS/CO |

Part 2: Synthesis & Production Protocols

The "Standard" Phase-Transfer Protocol

While isolation is possible, the most reliable method for research applications is in situ generation .[1] This avoids yield loss due to hydrolysis during purification. The reaction between 2,6-dichlorobenzoyl chloride and a thiocyanate salt is the industry standard.[1]

Reagents:

-

Precursor: 2,6-Dichlorobenzoyl chloride (1.0 equiv)[1]

-

Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH

SCN) (1.1–1.5 equiv) -

Solvent: Dry Acetone (polar) or Toluene (non-polar)

-

Catalyst (Optional): PEG-400 or Tetrabutylammonium bromide (TBAB) for non-polar solvents.

Step-by-Step Methodology:

-

Preparation: Dissolve KSCN (1.2 equiv) in dry acetone under an inert atmosphere (N

or Ar). Ensure the solvent is anhydrous to prevent hydrolysis. -

Addition: Add 2,6-dichlorobenzoyl chloride (1.0 equiv) dropwise at room temperature.

-

Scientist's Note: The reaction is exothermic. Control the addition rate to maintain temperature <35°C.

-

-

Reaction: Stir the mixture for 1–2 hours. A white precipitate of KCl will form, indicating reaction progress.[1]

-

Filtration: Filter off the inorganic salt (KCl) under inert gas.

-

Usage: The resulting filtrate contains the 2,6-dichlorobenzoyl isothiocyanate and should be used immediately for subsequent coupling steps.

Visualization of Synthesis Workflow

Figure 1: Synthesis of 2,6-Dichlorobenzoyl Isothiocyanate via nucleophilic substitution.

Part 3: Reactivity Profile & Mechanistic Insights

The core value of 2,6-dichlorobenzoyl isothiocyanate lies in its bifunctional electrophilicity .[1] It possesses two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon .[3]

Primary Reactivity: Formation of Benzoylthioureas

The most common reaction is the addition of primary or secondary amines. The amine nucleophile preferentially attacks the isothiocyanate carbon (which is softer and more accessible) rather than the carbonyl carbon.

-

Mechanism: Nucleophilic addition.[3]

-

Product:

-(2,6-dichlorobenzoyl)- -

Significance: These thioureas are potent chelators and biological pharmacophores.

Secondary Reactivity: Heterocyclization

The resulting benzoylthioureas are versatile precursors for heterocycles.

-

1,2,4-Triazoles: Reaction with hydrazine derivatives followed by cyclization under basic conditions.[1]

-

Benzothiazoles: Reaction with 2-aminobenzothiazoles (as seen in recent patent literature) yields complex fused ring systems active against plant viruses.

Mechanistic Pathway Diagram

Figure 2: Divergent reactivity pathways leading to thioureas and heterocycles.[1]

Part 4: Applications in Drug Discovery & Agrochemicals

Agrochemicals: The "Benzoylurea" Connection

While 2,6-dichlorobenzoyl isocyanate is the precursor to the famous benzoylurea insecticides (e.g., Diflubenzuron, Teflubenzuron), the isothiocyanate derivative yields benzoylthioureas .[1]

-

Mode of Action: These compounds often act as Chitin Synthesis Inhibitors (CSIs) , disrupting the molting process in insect larvae.

-

Recent Developments: Benzoylthioureas derived from 2,6-dichlorobenzoyl isothiocyanate have shown efficacy against plant viruses (e.g., Tomato Yellow Leaf Curl Virus) and fungal pathogens, broadening the scope beyond simple insecticides.[1]

Pharmaceutical Scaffolds

In medicinal chemistry, the 2,6-dichlorobenzoyl moiety is a "privileged structure."[1] The chlorine atoms provide lipophilicity and metabolic stability (blocking oxidation at the ortho positions).

-

Target Classes: Urease inhibitors, antiviral agents, and antitumor candidates.[1]

-

Bioisosterism: The thiourea linkage acts as a bioisostere for urea and amide bonds, often improving membrane permeability and target binding affinity.[1]

Part 5: Handling, Stability & Safety[1]

Warning: This compound is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

| Hazard Class | Description | Precaution |

| Lachrymator | Causes severe eye irritation and tearing. | Use full-seal goggles; work in a well-ventilated hood. |

| Corrosive | Can cause skin burns. | Wear nitrile gloves and lab coat. |

| Moisture Sensitive | Hydrolyzes to release COS/CO | Store under inert gas (Ar/N |

Disposal: Quench excess isothiocyanate with an amine solution (e.g., dilute ammonia or ethanolamine) to form the stable thiourea before disposal into organic waste.

References

-

Rauf, M. K., Badshah, A., & Bolte, M. (2006).[1][4] 1-(2,6-Dichlorobenzoyl)-3-(2,3,5,6-tetrachlorophenyl)thiourea trichloromethane hemisolvate.[1][4] Acta Crystallographica Section E. Retrieved from [Link][4]

- Google Patents. (2012). CN102702135A - Benzoyl thiourea compound with benzothiazole structure and preparation method.

-

Beilstein Journals. (2012). A general and facile one-pot process of isothiocyanates from amines.[5][6] Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. CN102702135A - Benzoyl thiourea compound with benzothiazole structure and preparation method and application of compound - Google Patents [patents.google.com]

- 2. 2,6-Dichlorobenzoyl Isothiocyanate|CAS 32709-75-4 [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. cbijournal.com [cbijournal.com]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

Mechanistic Divergence and Synthetic Utility: Acyl vs. Aryl Isothiocyanates

Executive Summary

This technical guide analyzes the reactivity profiles of Acyl Isothiocyanates (R-CO-NCS) versus Aryl Isothiocyanates (Ar-NCS) .[1] While both share the heterocumulene core (–N=C=S), the presence of the carbonyl group in acyl derivatives fundamentally alters their electrophilicity, stability, and synthetic trajectory.

Key Distinction: Acyl isothiocyanates function as "activated" electrophiles . The adjacent carbonyl group exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect, making the central isothiocyanate carbon significantly more susceptible to nucleophilic attack than its aryl counterparts.[1] This enhanced reactivity enables unique cyclization pathways (e.g., to 1,3,5-triazines or thiazoles) unavailable to aryl isothiocyanates under standard conditions.[1]

Electronic Structure & Mechanistic Basis

The reactivity difference stems from the electronic environment surrounding the central carbon of the –N=C=S moiety.[2]

Acyl Isothiocyanates: The "Push-Pull" Activation

In acyl isothiocyanates, the carbonyl oxygen is a strong electron withdrawer. This creates a "push-pull" system where the electron density is pulled away from the NCS carbon, significantly lowering its LUMO energy.

-

Resonance Stabilization: Acyl isothiocyanates exhibit a non-bonded intramolecular interaction between the carbonyl oxygen and the isothiocyanate sulfur (1,5-interaction), stabilizing specific conformations but also priming the molecule for 1,3-shifts (acyl

thioacyl rearrangement).[1] -

Electrophilicity: The central carbon (

) bears a high partial positive charge (

Aryl Isothiocyanates: Resonance Damping

In aryl isothiocyanates, the aromatic ring can donate electron density into the NCS system via resonance (+M effect), especially if electron-donating groups (e.g., -OMe) are present.[1]

-

Hammett Correlation: Reactivity is strictly governed by ring substituents. Electron-withdrawing groups (e.g., -NO

, -CF -

Stability: The lack of a direct adjacent carbonyl makes the

less electrophilic, requiring stronger nucleophiles or higher temperatures for reaction.

Visualization of Electronic Activation

The following diagram illustrates the structural divergence and resonance effects.

Figure 1: Comparative electronic activation showing the inductive activation of the acyl group vs. the resonance stabilization of the aryl group.

Reactivity Profile Comparison

| Feature | Acyl Isothiocyanate (R-CO-NCS) | Aryl Isothiocyanate (Ar-NCS) |

| Primary Reactivity | High .[1][3][4] Reacts exothermically at RT or 0°C. | Moderate . Reacts at RT (amines) or requires heat. |

| Hydrolysis Stability | Low . Rapidly hydrolyzes to Amide + COS. Requires anhydrous handling. | High . Stable in aqueous emulsions; can be used in bi-phasic systems. |

| Regioselectivity | Ambident electrophile (attack at C=O or C=S). C=S attack is kinetically favored (soft-soft).[1] | Attack exclusively at C=S. |

| Product with Amines | N-Acylthioureas (Precursors for heterocycles). | N,N'-Diarylthioureas (Stable end-products).[1] |

| Cyclization Potential | Excellent . 1,3-bis-electrophile character allows formation of 6-membered rings (e.g., Pyrimidines, Triazines).[1] | Limited. Typically requires external electrophiles to cyclize. |

Synthetic Utility & Experimental Protocols

Protocol A: In Situ Generation & Reaction of Acyl Isothiocyanates

Context: Due to hydrolytic instability, acyl isothiocyanates are rarely isolated in drug discovery workflows. They are generated in situ and reacted immediately.

Workflow:

-

Activation: Dissolve Acyl Chloride (1.0 equiv) in dry Acetone or MeCN.

-

Substitution: Add Solid KSCN (1.1 equiv) and catalytic PEG-400 (to solubilize KSCN). Stir at RT for 30-60 min.[1]

-

Checkpoint: White precipitate of KCl indicates conversion.

-

-

Nucleophilic Addition: Add amine (0.9-1.0 equiv) dropwise at 0°C.

-

Workup: Pour into ice water. The N-acylthiourea typically precipitates.

Critical Note: Do not use alcohols as solvents; Acyl-NCS reacts with alcohols to form N-acylthiocarbamates.[1]

Protocol B: Synthesis of Aryl Isothiocyanates (Dithiocarbamate Route)

Context: Aryl-NCS are stable and often isolated.[1] The CS

Workflow:

-

Dithiocarbamate Formation: Dissolve Aniline (1.0 equiv) in THF/Water. Add CS

(10 equiv) and Et -

Desulfurization: Cool to 0°C. Add Tosyl Chloride (TsCl) or DMT-MM (1.0 equiv) to activate the sulfur.

-

Elimination: Stir 1h. The intermediate decomposes to Ar-NCS.

-

Isolation: Extract with DCM. Silica gel chromatography (Hexane/EtOAc).

Reaction Pathways Diagram

The following diagram maps the divergent pathways for heterocycle synthesis.

Figure 2: Divergent synthetic pathways.[1] Acyl-NCS intermediates possess an internal carbonyl electrophile, facilitating rapid cyclization into heterocycles, whereas Aryl-NCS products typically arrest at the thiourea stage.[1]

Applications in Drug Discovery[2][4]

Heterocycle Synthesis (Acyl-NCS Dominance)

Acyl isothiocyanates are "bifunctional linchpins."[1] The N-acylthiourea intermediate contains both a nucleophilic nitrogen and an electrophilic carbonyl.

-

1,3,5-Triazines: Reaction with amidines followed by cyclization.[1][5]

-

Thiazoles: Reaction with

-haloketones involves the sulfur atom attacking the alkyl halide, followed by cyclization onto the carbonyl.

Bioconjugation (Aryl-NCS Dominance)

Aryl isothiocyanates (e.g., FITC, PITC) are the gold standard for labeling.[1]

-

Edman Degradation: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino acid of a peptide. The stability of the aryl group allows the specific cleavage mechanism (cyclization to thiazolinone) to proceed under controlled acidic conditions without destroying the reagent prematurely.

-

Kinetic Selectivity: Aryl-NCS are selective for primary amines (Lysine N-term) over hydroxyls (Serine/Threonine) at physiological pH, whereas Acyl-NCS would promiscuously react with both or hydrolyze.[1]

References

-

Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Arkivoc, 2015. Link

-

Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 2021. Link

-

1,3,5-Triazines and Phosphorus Analogues: Synthesis from Acyl Isothiocyanates. Science of Synthesis, Thieme.[1] Link[1]

-

Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates. Journal of Organic Chemistry, 2013.[6] Link[1]

-

Comparative Reactivity of Cyclobutanecarbonyl Isothiocyanate. BenchChem Technical Guides, 2025. Link

Sources

- 1. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Stability Profile and Hydrolytic Kinetics of 2,6-Dichlorobenzoyl Isothiocyanate

This technical guide is structured to serve as a definitive reference for the handling, stability, and kinetic profiling of 2,6-dichlorobenzoyl isothiocyanate (2,6-DCBITC). It deviates from standard templates to address the specific "high-reactivity vs. steric-hindrance" paradox inherent to this molecule.

Executive Summary: The Ortho-Effect Paradox

2,6-Dichlorobenzoyl isothiocyanate (2,6-DCBITC) is a critical electrophilic intermediate, primarily utilized in the synthesis of benzoylurea insecticides (e.g., Diflubenzuron) and specialized heterocyclic scaffolds. Unlike alkyl isothiocyanates, 2,6-DCBITC possesses a conjugated carbonyl group that significantly enhances the electrophilicity of the isothiocyanate (

However, this molecule presents a unique stability paradox :

-

Electronic Activation: The acyl group makes it highly susceptible to nucleophilic attack (hydrolysis).

-

Steric Shielding: The chlorine atoms at the 2,6-positions create a "steric gate," retarding nucleophilic approach to the carbonyl center compared to unsubstituted benzoyl isothiocyanate.

This guide provides the mechanistic grounding to navigate these competing factors, ensuring synthesis integrity and accurate kinetic profiling.

Mechanistic Framework: Hydrolysis and Degradation[1]

To control the stability of 2,6-DCBITC, one must understand its degradation. In aqueous or moist environments, the molecule undergoes rapid hydrolysis. Unlike alkyl isothiocyanates which often form amines, acyl isothiocyanates hydrolyze to amides.

The Degradation Pathway

The hydrolysis proceeds via nucleophilic attack by water. While attack can theoretically occur at the isothiocyanate carbon, the dominant pathway for acyl isothiocyanates involves attack at the carbonyl carbon due to its hardness and activation, leading to the cleavage of the C-N bond.

Mechanism Description:

-

Nucleophilic Attack: Water attacks the carbonyl carbon (

). -

Tetrahedral Intermediate: A transient intermediate forms, stabilized by the electron-withdrawing dichlorophenyl ring.

-

Collapse & Decarboxylation: The C-N bond cleaves, releasing thiocyanic acid (HSCN) or COS equivalents, ultimately yielding 2,6-dichlorobenzamide .

Figure 1: The hydrolytic degradation pathway. The 2,6-dichloro substitution (The Steric Gate) physically impedes the initial water attack, extending half-life compared to the parent benzoyl isothiocyanate.

Kinetic Stability & Solvent Effects

The hydrolysis of 2,6-DCBITC follows pseudo-first-order kinetics when water is present in excess (e.g., in moist solvents or atmospheric exposure).

Comparative Reactivity Data

The following table summarizes the reactivity trends derived from structural electronic effects (Hammett equation principles) and experimental observations in acyl isothiocyanate chemistry.

| Parameter | Unsubstituted Benzoyl ITC | 2,6-Dichlorobenzoyl ITC | Mechanistic Rationale |

| Hydrolysis Rate ( | High (Minutes) | Moderate (Hours) | 2,6-Cl steric bulk blocks the trajectory of water to the |

| Primary Degradant | Benzamide | 2,6-Dichlorobenzamide | C-N bond cleavage is the thermodynamic sink. |

| Electronic Effect | Neutral | Electron Withdrawing ( | Inductively activates |

| Storage Stability | Poor (< 1 week at 4°C) | Moderate (Weeks at -20°C) | Requires strict anhydrous conditions. |

The "Self-Validating" Kinetic Protocol

Do not rely on literature rate constants, as they fluctuate wildly based on solvent water content and pH. Use this protocol to determine the

Method: UV-Vis Disappearance Assay

-

Principle: The conjugated system of 2,6-DCBITC exhibits a distinct UV absorption (

nm). Hydrolysis disrupts this conjugation (loss of the NCS auxochrome interaction). -

Setup: Prepare a

M solution in dry Acetonitrile (MeCN). -

Initiation: Add water to a final concentration of 1% (v/v).

-

Tracking: Measure Absorbance at

every 5 minutes. -

Calculation: Plot

vs. time. The slope is

Synthesis and Handling Protocols

Because commercial supplies of 2,6-DCBITC often degrade during shipping, in-situ synthesis is the gold standard for research reliability.

Protocol: Anhydrous Generation of 2,6-DCBITC

Objective: Generate high-purity 2,6-DCBITC from 2,6-dichlorobenzoyl chloride.

Reagents:

-

2,6-Dichlorobenzoyl chloride (1.0 eq)

-

Potassium Thiocyanate (KSCN) (1.2 eq)

-

Solvent: Anhydrous Acetone (dried over 3Å sieves)

-

Catalyst: PEG-400 (0.05 eq) - Optional, enhances solid-liquid phase transfer.

Workflow:

-

Activation: Dissolve KSCN in anhydrous acetone. Add PEG-400. Stir for 10 min.

-

Addition: Dropwise addition of acid chloride at 0°C.

-

Reaction: Warm to Room Temp (25°C). Stir for 2 hours. A white precipitate (KCl) will form.

-

Filtration: Filter rapidly under Argon/Nitrogen to remove KCl.

-

Validation: Take an aliquot for IR analysis immediately.

Figure 2: Synthesis and Quality Control workflow. The IR checkpoint is critical to distinguish the product from the starting acid chloride.

Quality Control & Storage

Identification (The "Fingerprint")

To validate your material, rely on Infrared Spectroscopy (FT-IR) . It is the fastest and most reliable method for this class of compounds.

-

Diagnostic Peak: A strong, broad, split doublet around 1960–2000 cm⁻¹ . This corresponds to the asymmetric stretching of the

group [1]. -

Contamination Warning: If you see a sharp peak at 1730–1770 cm⁻¹ without the NCS band, your material has hydrolyzed to the acid or remains as the starting acid chloride.

-

2,6-Substitution Marker: A characteristic shoulder often appears near 2220 cm⁻¹ for 2,6-substituted aryl isothiocyanates [2].

Storage Rules

-

Temperature: -20°C is mandatory.

-

Atmosphere: Store under Argon.

-

Solvent: If stored in solution, use anhydrous DCM or Toluene. Avoid nucleophilic solvents (MeOH, EtOH) or hygroscopic solvents (THF) unless freshly distilled.

References

-

Elmore, D. T., & Ogle, J. R. (1958). AcyZ isoThiocyanates.[1][2] Part II. Reactions of Aroyl isoThiocyanates with Amines and Amino-acids in Aqueous Solution. Journal of the Chemical Society, 1958, 4458-4463. Link

-

Stankovský, Š., & Kováč, Š. (1980). Infrared spectra of heterocumulenes. VII. Nature of the ν(NCS) complex band of aromatic isothiocyanates. Chemické Zvesti, 34(5), 683–687. Link

-

Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In The Chemistry of Cyanates and Their Thio Derivatives (pp. 1003-1221).[3] Wiley.

-

Muthukaman, N., et al. (2017).[4] Synthesis and biological evaluation of novel 1,3-disubstituted urea derivatives. Bioorganic & Medicinal Chemistry Letters, 27(23), 5131-5138.[4] (Describes synthesis protocols for 2,6-dichloro analogs). Link

Sources

Common precursors for synthesizing 2,6-dichlorobenzoyl isothiocyanate

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Synthetic Chemists, Process Development Scientists, and Agrochemical Researchers.

Executive Summary

2,6-Dichlorobenzoyl isothiocyanate is a high-value electrophilic intermediate, primarily utilized as the scaffold for benzoylphenylurea (BPU) chitin synthesis inhibitors, such as Diflubenzuron, Chlorfluazuron, and Hexaflumuron.

Unlike standard aryl isothiocyanates, the presence of the carbonyl group adjacent to the isothiocyanate moiety significantly amplifies the electrophilicity of the central carbon. Furthermore, the 2,6-dichloro substitution pattern introduces steric orth-effects that influence both the stability and the nucleophilic attack trajectory during downstream coupling.

This guide details the Phase Transfer Catalyzed (PTC) synthesis of 2,6-dichlorobenzoyl isothiocyanate. This route is selected for its high atom economy, operational simplicity, and scalability compared to oxalyl chloride-mediated pathways.

Core Precursor System

The synthesis relies on a nucleophilic acyl substitution between a "hard" electrophile and an ambident nucleophile.

Primary Precursors

| Component | Role | Chemical Identity | Critical Quality Attributes (CQA) |

| Precursor A | Electrophile | 2,6-Dichlorobenzoyl Chloride | Purity >98% : Free of 2,6-dichlorobenzoic acid (hydrolysis product). Moisture Content <0.05% : Essential to prevent anhydride formation. |

| Precursor B | Nucleophile | Potassium Thiocyanate (KSCN) | Dryness : Must be oven-dried (110°C) to remove hygroscopic water. Particle Size : Finely ground to maximize surface area in solid-liquid PTC. |

| Catalyst | Phase Transfer | PEG-400 or TBAI | PEG-400 : Preferred for cost and ease of removal. TBAI (Tetrabutylammonium iodide) : Higher activity but harder to remove. |

| Solvent | Medium | Toluene or Acetonitrile | Toluene : Preferred for industrial scale (azeotropic drying, easy recovery). Acetonitrile : Higher solubility for KSCN, faster rate, but harder to dry. |

Reaction Mechanism & Pathway[1]

The reaction proceeds via a nucleophilic attack of the thiocyanate anion (

Mechanistic Insight[2]

-

Ambident Nucleophile Challenge: The thiocyanate ion can attack via Sulfur (S-attack) or Nitrogen (N-attack).

-

Kinetic Product: Acyl Thiocyanate (R-CO-SCN).

-

Thermodynamic Product: Acyl Isothiocyanate (R-CO-NCS).

-

-

Isomerization: While S-attack may occur initially, the resulting acyl thiocyanate rapidly isomerizes to the more stable acyl isothiocyanate form, driven by the conjugation of the

-system (O=C-N=C=S). -

The PTC Effect: In non-polar solvents like toluene, inorganic salts (KSCN) are insoluble. The catalyst (PEG-400) complexes with the Potassium cation (

), solubilizing the "naked"

Visualization: Synthesis Pathway

Figure 1: Synthetic pathway from acid precursor to the isothiocyanate intermediate.

Experimental Protocol: Solid-Liquid PTC Method

Safety Warning: 2,6-Dichlorobenzoyl isothiocyanate is a lachrymator and a potent skin irritant. Perform all operations in a fume hood.

Phase 1: Precursor Preparation (If starting from Acid)

Note: If purchasing commercial 2,6-dichlorobenzoyl chloride, skip to Phase 2.

-

Reagents: Suspend 2,6-dichlorobenzoic acid (1.0 eq) in Toluene.

-

Chlorination: Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF.

-

Reflux: Heat to 80°C until gas evolution (

, -

Purification: Distill off excess thionyl chloride and toluene to yield the crude acid chloride.

Phase 2: Synthesis of Isothiocyanate (The Protocol)

This protocol uses a Toluene/PEG-400 system, which is robust and allows for easy salt filtration.

Reagents:

-

2,6-Dichlorobenzoyl chloride (100 mmol, 20.9 g)

-

Potassium Thiocyanate (KSCN) (110 mmol, 10.7 g) - Dried at 110°C for 4h.

-

PEG-400 (3 mol% relative to KSCN).

-

Solvent: Anhydrous Toluene (100 mL).

Step-by-Step Procedure:

-

System Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried.

-

Solubilization Charge: Add anhydrous Toluene, dried KSCN, and PEG-400 to the flask. Stir vigorously for 15 minutes at room temperature to allow the catalyst to coat/complex the salt.

-

Addition: Add the 2,6-Dichlorobenzoyl chloride dropwise over 20 minutes. Note: The reaction is slightly exothermic.

-

Reaction: Heat the mixture to 80°C for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1] The acid chloride peak should disappear.

-

-

Workup (Filtration):

-

Cool the mixture to room temperature.

-

The byproduct, Potassium Chloride (KCl), will precipitate as a fine white solid.

-

Filter the mixture through a pad of Celite or a sintered glass funnel under nitrogen to remove KCl.

-

-

Isolation:

-

The filtrate contains the product in Toluene.

-

Option A (Isolation): Concentrate under reduced pressure (Rotavap) at <50°C to yield a yellow/orange oil.

-

Option B (In-Situ): Use the toluene solution directly for the next step (reaction with an aniline to form urea), which is preferred to avoid hydrolysis.

-

Process Control & Troubleshooting

The "Self-Validating" Logic

A successful synthesis is self-validating through visual and physical cues:

-

Precipitate Shift: The reaction mixture changes from containing crystalline KSCN (plates) to amorphous KCl (fine powder).

-

Color Change: The solution typically deepens from colorless to pale yellow/orange. A dark red/brown color indicates decomposition or polymerization (temperature too high).

| Failure Mode | Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Toluene is dried over molecular sieves (4Å). |

| Slow Reaction | "Poisoned" Catalyst or Wet KSCN | Dry KSCN thoroughly. Water solvates the anion, preventing the catalyst from working. |

| Product Solidification | Dimerization | Do not overheat during concentration. Store product at 4°C under Argon. |

Visualization: Phase Transfer Mechanism

Figure 2: The Phase Transfer Catalysis cycle shuttling SCN- ions into the organic phase.

References

-

Synthesis of Benzoyl Isothiocyanates via PTC

-

Wei, J., et al. (2020).[2] "One-pot synthesis of isothiocyanates from amines." Journal of Organic Chemistry.

- Context: Validates the use of phase transfer catalysts for isothiocyanate gener

-

-

Industrial Preparation of Benzoylureas

- Becher, H. M., et al. (1980). "Process for the preparation of N-benzoyl-N'-phenyl-ureas.

- Context: Describes the industrial standard of reacting benzoyl isothiocyan

-

Reactivity of Acyl Isothiocyanates

- Kniežo, L., et al. (2000).

- Context: Discusses the preference for the isothiocyanate (NCS)

-

Phase Transfer Catalysis Fundamentals

- Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.

- Context: Foundational text establishing the mechanism of solid-liquid phase transfer utilized in this protocol.

Sources

Methodological & Application

Application Note & Protocol: Streamlined Synthesis via In Situ Generation of 2,6-Dichlorobenzoyl Isothiocyanate

Abstract: This document provides a comprehensive guide for the efficient in situ generation of 2,6-dichlorobenzoyl isothiocyanate, a critical intermediate in the synthesis of various pharmacologically active compounds and novel chemical entities. We will delve into the underlying chemical principles, present a detailed and validated laboratory protocol, and offer expert insights to ensure successful implementation. The protocol is designed for researchers, chemists, and drug development professionals who require a reliable method for preparing this reactive species for immediate use in subsequent synthetic steps, thereby avoiding the challenges associated with its isolation and storage.

Introduction and Strategic Rationale

2,6-Dichlorobenzoyl isothiocyanate is a highly reactive electrophilic building block. The presence of the isothiocyanate group (-N=C=S) allows for facile reactions with a wide range of nucleophiles, particularly primary and secondary amines, to form substituted thiourea derivatives. These thiourea moieties are prevalent scaffolds in molecules exhibiting diverse biological activities. The steric hindrance and electronic effects imparted by the 2,6-dichloro-substituted phenyl ring make this specific isothiocyanate a valuable tool for creating structurally unique and potent molecules.

Why In Situ Generation?

Acyl isothiocyanates, including the 2,6-dichlorobenzoyl derivative, are often moisture-sensitive and can be unstable upon storage, slowly decomposing over time.[1] Generating the isothiocyanate directly within the reaction vessel (in situ) for immediate consumption in a subsequent step offers several distinct advantages:

-

Enhanced Safety & Handling: Avoids the isolation and handling of a potentially lachrymatory and toxic intermediate.

-

Improved Efficiency: Creates a streamlined, one-pot or two-step reaction sequence, saving time and resources.[2]

-

Maximized Reactivity: Ensures the freshly generated, highly reactive isothiocyanate is available for the desired transformation, minimizing degradation.

-

High Purity: Prevents the introduction of impurities that may arise from decomposition during storage.

The Chemical Principle: Nucleophilic Substitution

The most direct and widely adopted method for generating acyl isothiocyanates is the reaction between an acyl chloride and a thiocyanate salt.[3] This transformation is a classic example of a nucleophilic acyl substitution.

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it possesses two potentially nucleophilic atoms: sulfur and nitrogen. In reactions with hard electrophiles like acyl chlorides, the attack typically occurs through the nitrogen atom, leading to the formation of the thermodynamically more stable isothiocyanate isomer as the primary product.[1][3] The reaction proceeds rapidly under mild conditions.

Experimental Protocol: In Situ Generation and Derivatization

This protocol details the in situ generation of 2,6-dichlorobenzoyl isothiocyanate and its subsequent reaction with a generic primary amine to form the corresponding N-aryl-N'-(2,6-dichlorobenzoyl)thiourea.

3.1. Materials and Reagents

| Reagent | Formula | CAS No. | Purity | Notes |

| 2,6-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 4659-45-4 | ≥98% | Highly moisture-sensitive. Use a fresh bottle or freshly distilled reagent. |

| Potassium Thiocyanate (KSCN) | KSCN | 333-20-0 | ≥99% | Dry in a vacuum oven at 100°C for 4 hours before use. |

| Anhydrous Acetone | C₃H₆O | 67-64-1 | ≥99.5% | Use from a sealed bottle or dry over molecular sieves. |

| Substituted Aniline (or other amine) | Ar-NH₂ | Varies | ≥98% | The nucleophile for the subsequent reaction. |

3.2. Equipment

-

Three-neck round-bottom flask (appropriately sized for the reaction scale)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)

-

Dropping funnel

-

Nitrogen or Argon inlet for inert atmosphere

-

Standard glassware for workup and purification

3.3. Step-by-Step Procedure

-

Setup: Assemble the glassware and flame-dry under vacuum or dry in an oven. Allow to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

-

Reagent Preparation: In the reaction flask, add potassium thiocyanate (1.1 equivalents) to anhydrous acetone. Stir the resulting suspension vigorously.

-

Initiation of Isothiocyanate Formation: Dissolve 2,6-dichlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetone in the dropping funnel. Add this solution dropwise to the stirring suspension of potassium thiocyanate at room temperature over 10-15 minutes.

-

In Situ Generation: Allow the mixture to stir at room temperature. The reaction to form the isothiocyanate is typically rapid.[2] To ensure completion, continue stirring for 30-60 minutes. A white precipitate of potassium chloride (KCl) will form. The mixture now contains the active 2,6-dichlorobenzoyl isothiocyanate.

-

Thiourea Formation (Example Application): Dissolve the desired substituted aniline (1.0 equivalent) in anhydrous acetone. Add this solution dropwise to the reaction mixture containing the freshly prepared isothiocyanate.

-

Reaction Completion: After the addition is complete, reflux the reaction mixture for an additional 2-3 hours to ensure the formation of the thiourea derivative is complete.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water to precipitate the crude product.[4]

-

Stir for 15-20 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum.

-

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualization of the Workflow

Caption: Workflow for the in situ generation and subsequent derivatization.

Safety and Hazard Management

Chemical Hazards:

-

2,6-Dichlorobenzoyl chloride: Corrosive and highly reactive with water (moisture sensitive). Causes severe skin burns and eye damage. Handle only in a fume hood.

-

Acyl Isothiocyanates: Generally considered to be lachrymatory (tear-inducing) and toxic. The in situ protocol minimizes direct exposure.

-

Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

-

Potassium Thiocyanate: Harmful if swallowed or in contact with skin.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant safety goggles or a face shield at all times.

-

Use nitrile or neoprene gloves.

-

A flame-resistant lab coat is mandatory.

-

All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.

Troubleshooting and Field-Proven Insights

| Observation / Problem | Potential Cause | Expert Recommendation / Solution |

| Low or no yield of the final product. | Hydrolysis of the starting 2,6-dichlorobenzoyl chloride. | Ensure all glassware is rigorously dried and that anhydrous solvents are used. Use a freshly opened bottle of the acyl chloride or distill it prior to use. Maintain a positive pressure of inert gas throughout the reaction. |

| Reaction stalls; starting material remains. | Poor quality of potassium thiocyanate (e.g., hydrated). | Dry the KSCN in a vacuum oven as described in the materials section. Ensure vigorous stirring to maintain a good suspension, maximizing the surface area for reaction. |

| Insufficient reaction time for isothiocyanate formation. | Although the reaction is typically fast, for less reactive systems, extending the initial stirring time to 90 minutes before adding the amine can be beneficial. | |

| Formation of unexpected byproducts. | The primary byproduct is often 2,6-dichlorobenzoic acid from hydrolysis. | Strict adherence to anhydrous conditions is the best preventative measure. |

Pro-Tip on Catalysis: For challenging systems or when using a biphasic solvent system (e.g., benzene/water), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can significantly accelerate the reaction between the acyl chloride and the thiocyanate salt.[1] This is generally not required for the homogenous acetone system described here but is a powerful tool to consider for alternative setups.

References

-

Reeves, W. P., et al. (1981). Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Synthetic Communications, 11(10), 781-785. Available at: [Link]

-

Tilley, J. W., et al. (1980). Antihypertensive (2-aminoethyl)thiourea derivatives. 2. Journal of Medicinal Chemistry, 23(12), 1387-1392. Available at: [Link]

-

Entezari, M., et al. (2014). Direct and facile synthesis of acyl isothiocyanates from carboxylic acids using trichloroisocyanuric acid/triphenylphosphine system. Research on Chemical Intermediates, 41(10), 7545-7552. Available at: [Link]

-

Wentrup, C., & Ingold, K. U. (2012). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. The Journal of Organic Chemistry, 77(18), 7947-7957. Available at: [Link]

- Saeed, A., et al. (2007). One pot process for the conversion of aroyl chlorides to acyl thioureas. Google Patents, US20070249714A1.

-

Baumann, M., & Baxendale, I. R. (2013). The rapid generation of isothiocyanates in flow. Beilstein Journal of Organic Chemistry, 9, 1613–1619. Available at: [Link]

-

Kim, H., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

Sources

Synthesis of N-acyl thioureas using 2,6-dichlorobenzoyl isothiocyanate

An in-depth guide to the synthesis of N-acyl thioureas, a class of compounds of significant interest in medicinal chemistry and drug development, is presented in this application note. These compounds are recognized for a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a reliable and efficient synthetic route employing 2,6-dichlorobenzoyl isothiocyanate as a key intermediate.

The protocol detailed herein is designed for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying chemical principles and rationale for the experimental design.

The synthesis of N-acyl thioureas via 2,6-dichlorobenzoyl isothiocyanate is a robust two-step, one-pot process. This approach is favored for its efficiency, as it avoids the isolation of the often-sensitive acyl isothiocyanate intermediate.[5]

-

In Situ Formation of 2,6-Dichlorobenzoyl Isothiocyanate : The synthesis commences with the reaction between 2,6-dichlorobenzoyl chloride and a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[1][3][5][6] This is a nucleophilic acyl substitution where the thiocyanate ion displaces the chloride ion, yielding the highly reactive 2,6-dichlorobenzoyl isothiocyanate intermediate. The reaction is typically performed in an anhydrous solvent like acetone to prevent hydrolysis of the acid chloride and the isothiocyanate product.

-

Nucleophilic Addition of Amine : The in situ generated acyl isothiocyanate possesses a highly electrophilic carbon atom within the isothiocyanate moiety (-N=C=S). A primary or secondary amine, acting as a nucleophile, readily attacks this carbon.[5][7] This addition reaction proceeds to form the stable N-(2,6-dichlorobenzoyl)-N'-substituted thiourea final product. The choice of amine dictates the final substitution pattern on the thiourea backbone, allowing for the creation of a diverse library of compounds.

The causality for key experimental choices is rooted in the reactivity of the intermediates. Anhydrous conditions are critical because acyl chlorides and isothiocyanates are readily hydrolyzed by water, which would lead to the formation of carboxylic acids and decrease the yield of the desired product. Acetone is an ideal solvent as it effectively dissolves the starting materials and remains inert throughout the reaction sequence.

Diagram 1: General Reaction Mechanism

Sources

- 1. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.neliti.com [media.neliti.com]

- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Protocol: One-Pot Synthesis of 1-(2,6-Dichlorobenzoyl)-3-Phenylthiourea Derivatives

Abstract & Application Context

This application note details a robust, high-yield one-pot protocol for the synthesis of 1-(2,6-dichlorobenzoyl)-3-phenylthiourea derivatives. These compounds are privileged scaffolds in medicinal chemistry, exhibiting potent insecticidal activity (as chitin synthesis inhibitors like Diflubenzuron) and anticancer properties (via kinase inhibition).

The traditional two-step synthesis involves the isolation of the moisture-sensitive acyl isothiocyanate intermediate, leading to hydrolysis and yield loss. This protocol utilizes an in situ generation strategy, reacting 2,6-dichlorobenzoyl chloride with ammonium thiocyanate followed by immediate amine coupling. This method minimizes handling of hazardous intermediates, improves atom economy, and ensures high purity (>95%) suitable for biological screening.

Reaction Mechanism & Chemical Logic

The synthesis proceeds via a nucleophilic acyl substitution followed by an addition reaction.

-

Activation (Phase I): The thiocyanate anion (

) acts as a nucleophile, attacking the carbonyl carbon of 2,6-dichlorobenzoyl chloride. This displaces the chloride ion, generating the highly reactive 2,6-dichlorobenzoyl isothiocyanate intermediate. Acetone is the preferred solvent here as it solubilizes the organic reactants while precipitating the inorganic byproduct ( -

Coupling (Phase II): The added aniline derivative acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group (

). This forms the stable thiourea linkage.

Mechanistic Pathway Visualization

Caption: Mechanistic flow from acid chloride activation to thiourea formation via isothiocyanate intermediate.

Materials & Equipment

Reagents

-

2,6-Dichlorobenzoyl chloride (98%): The electrophilic scaffold. Note: Moisture sensitive; store under inert gas.

-

Ammonium Thiocyanate (

): Dried in a desiccator prior to use to prevent hydrolysis of the acid chloride. -

Aniline Derivatives: Substituted anilines (e.g., 4-chloroaniline, 3,5-dichloroaniline) depending on the target analog.

-

Solvent: Acetone (Analytical Grade, dried over

if necessary). -

Workup: Hydrochloric acid (0.1 M), Ethanol (for recrystallization).

Equipment

-

Three-neck round-bottom flask (100 mL or 250 mL).

-

Reflux condenser with calcium chloride drying tube.

-

Magnetic stirrer and hot plate with temperature control.

-

Pressure-equalizing addition funnel.

Experimental Protocol

Phase 1: Generation of Isothiocyanate Intermediate

-

Setup: Equip a clean, dry three-neck flask with a reflux condenser and a magnetic stir bar.

-

Solvent Charge: Add 40 mL of dry acetone .

-

Reagent Addition: Add 1.1 equivalents of Ammonium Thiocyanate (

) (e.g., 11 mmol). -

Activation: Add 1.0 equivalent of 2,6-dichlorobenzoyl chloride (e.g., 10 mmol) dropwise via syringe or addition funnel.

-

Observation: The solution may turn slightly yellow, and a white precipitate (

) will begin to form immediately.

-

-

Reaction: Heat the mixture to a gentle reflux (

) for 20–30 minutes .-

Checkpoint: TLC (Hexane:Ethyl Acetate 4:1) can confirm the consumption of the acid chloride.

-

Phase 2: Coupling with Amine[1]

-

Amine Addition: Dissolve 1.0 equivalent of the chosen aniline derivative (e.g., 10 mmol) in 10 mL of acetone. Add this solution dropwise to the refluxing reaction mixture over 5 minutes.

-

Completion: Continue refluxing for 1–3 hours .

-

Cooling: Allow the reaction mixture to cool to room temperature.

Phase 3: Isolation & Purification

-

Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing a small amount of HCl (pH ~4).

-

Why Acidified Water? This helps to protonate any unreacted amine, keeping it in solution, while the neutral thiourea product precipitates.

-

-

Filtration: Stir vigorously for 10 minutes. Filter the solid precipitate using a Buchner funnel.

-

Washing: Wash the solid cake with cold water (

) to remove inorganic salts and traces of acid. -

Purification: Recrystallize the crude solid from Ethanol or a Methanol/DCM (1:10) mixture.

-

Drying: Dry the crystals in a vacuum oven at

for 4 hours.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Optimization & Troubleshooting (Expert Insights)

Solvent Effects

While acetone is standard, solvent choice impacts yield and reaction rate.

| Solvent | Reaction Temp ( | Yield (%) | Notes |

| Acetone | 56 (Reflux) | 85-92 | Best balance of solubility and ease of workup. |

| Acetonitrile | 82 (Reflux) | 88-95 | Higher temp speeds up reaction; harder to remove. |

| DCM | 40 (Reflux) | 70-80 | Requires Phase Transfer Catalyst (PEG-400) for best results. |

Common Issues

-

Low Yield: Often caused by wet reagents. The acid chloride hydrolyzes to 2,6-dichlorobenzoic acid, which is unreactive toward thiocyanate. Solution: Ensure acetone and thiocyanate are dry.

-

Oily Product: Some derivatives (especially with alkyl amines) may oil out instead of precipitating. Solution: Triturate the oil with cold ethanol or scratch the flask walls to induce crystallization.

-

Impurity (Benzamide): If the reaction temperature is too high (

) or prolonged, the thiourea can decompose or rearrange to a urea/amide byproduct. Maintain gentle reflux.

Characterization Criteria

A successful synthesis is validated by the following spectral features:

-

IR Spectroscopy:

-

N-H Stretch: Two bands around

. -

C=O Stretch: Sharp peak at

(shifted lower than typical amides due to H-bonding). -

C=S Stretch: Distinct peak at

.

-

-

1H NMR (DMSO-d6):

-

Amide NH: Singlet, desheilded,

. -

Thioamide NH: Singlet,

. -

Aromatic Protons: Multiplets in the

range.

-

References

-

Rauf, M. K., et al. (2008). 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea. Acta Crystallographica Section E.

-

Saeed, A., et al. (2010). Synthesis, Characterization and Antibacterial Activity of Some New 1-Aroyl-3-arylthioureas. Molecules.

-

Dou, J., et al. (2006). A Facile Synthesis of Substituted N-Benzoylthiourea. Synthetic Communications.

-

Kesuma, D., et al. (2022).[2][3] Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Thai Journal of Pharmaceutical Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2,6-Dichlorobenzoyl Thiourea Synthesis

Welcome to the technical support center for the synthesis of N-substituted 2,6-dichlorobenzoyl thioureas. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important scaffold. We will address common challenges that lead to diminished yields and provide scientifically-grounded, actionable solutions in a direct question-and-answer format. Our focus is not just on what to do, but why it works, ensuring a deeper understanding of the reaction mechanism and empowering you to optimize your synthesis effectively.

General Synthesis Overview

The synthesis of 2,6-dichlorobenzoyl thiourea derivatives is typically a two-step, one-pot process. First, 2,6-dichlorobenzoyl chloride reacts with a thiocyanate salt to form the highly reactive 2,6-dichlorobenzoyl isothiocyanate intermediate in situ. This electrophilic intermediate is not isolated but is immediately treated with a primary amine to undergo a nucleophilic addition, yielding the final thiourea product.[1][2][3]

Caption: General two-step synthesis pathway.

Troubleshooting Guide: From Reactants to Product

This section addresses the most critical and frequently encountered issues leading to low yields.

Q1: My yield is consistently low, and I suspect an issue with the first step. How can I optimize the formation of the 2,6-dichlorobenzoyl isothiocyanate intermediate?

A1: This is a common and critical issue. The isothiocyanate is the linchpin of the entire synthesis. Its efficient formation is paramount. Inefficient conversion here will invariably lead to a low final yield.

Root Cause Analysis & Solutions:

-

Moisture Contamination: 2,6-dichlorobenzoyl chloride is an acyl halide and is highly susceptible to hydrolysis. Any moisture in the solvent, on the glassware, or in the thiocyanate salt will convert it to the unreactive 2,6-dichlorobenzoic acid.

-

Inefficient Salt-to-Intermediate Conversion: The reaction between the acyl chloride (organic phase) and the inorganic thiocyanate salt is heterogeneous. Poor mixing or phase interaction can slow the reaction, allowing side reactions to dominate.

-

Solution 1: Use a Phase-Transfer Catalyst (PTC). A catalyst like tetra-n-butylammonium bromide (TBAB) can significantly improve yields by shuttling the thiocyanate anion into the organic phase.[1] In one study, the use of TBAB improved the yield of a similar synthesis from 41% to 76%.[1] Polyethylene glycol (PEG-400) has also been used as an effective catalyst for this conversion.[5]

-

Solution 2: Ensure Vigorous Stirring. Maintain strong mechanical or magnetic stirring to maximize the surface area contact between the suspended salt and the dissolved acyl chloride.

-

-

Suboptimal Temperature: The initial reaction to form the acyl thiocyanate (R-CO-SCN), which then rearranges to the more stable acyl isothiocyanate (R-CO-NCS), requires sufficient thermal energy.[6]

-

Solution: After the dropwise addition of the acyl chloride at room temperature, gently refluxing the mixture (in acetone, ~56°C) for 45-60 minutes can drive the reaction to completion.[2]

-

Q2: I've optimized the first step, but the reaction with the amine is still inefficient. What factors could be at play?

A2: If the isothiocyanate formation is efficient, the bottleneck shifts to the nucleophilic attack by the amine. The unique structure of the 2,6-dichlorobenzoyl moiety is often the culprit.

Root Cause Analysis & Solutions:

-

Steric Hindrance: This is the most significant factor. The two chlorine atoms in the ortho positions of the benzoyl group sterically shield the electrophilic carbon of the isothiocyanate group. This slows down the approach of the amine nucleophile.

-

Solution 1: Increase Reaction Time and/or Temperature. Allow the reaction to stir for a longer period (e.g., 2-4 hours or even overnight) at room temperature.[2][7] If the reaction is still sluggish (monitored by TLC), gentle heating can provide the necessary activation energy to overcome the steric barrier.

-

Solution 2: Consider Microwave-Assisted Synthesis. Microwave irradiation can be highly effective in overcoming steric barriers and drastically reducing reaction times.[7]

-

-

Low Nucleophilicity of the Amine: If your chosen amine is electron-deficient (e.g., an aniline with electron-withdrawing groups like nitro or multiple halogens), its lone pair is less available for attack.[8]

-

Solution: The addition of a non-nucleophilic base, such as triethylamine (TEA), can deprotonate a small fraction of the amine, increasing its nucleophilicity without competing in the reaction.[7]

-

Caption: A decision-making workflow for troubleshooting low yields.

Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A3: Byproduct formation directly consumes your starting materials and complicates purification. The primary culprit is often water.

Root Cause Analysis & Solutions:

-

Hydrolysis of the Isothiocyanate: The acyl isothiocyanate intermediate is highly electrophilic and will readily react with water, if present. This leads to the formation of 2,6-dichlorobenzoic acid and other decomposition products, preventing the formation of the desired thiourea.[9]

-

Formation of Symmetrical Thiourea (if using a primary amine to make an unsymmetrical product): While less common in this specific synthesis (which typically uses a single amine), if multiple amine sources were present, the highly reactive isothiocyanate could react with a starting amine instead of the intended one.

-

Minimization: Ensure a single, pure amine source is used in the second step. Careful control of stoichiometry is essential.[7]

-

Caption: The competing hydrolysis pathway for the isothiocyanate intermediate.

Q4: My crude yield seems reasonable, but I'm losing a lot of product during purification. What are the best practices for workup and isolation?

A4: Product loss during this final stage can be frustrating. Acyl thioureas have specific stability and solubility profiles that must be respected.

Root Cause Analysis & Solutions:

-

Hydrolysis of the Final Product: The thiourea product itself can be hydrolyzed under harsh acidic or basic conditions during workup, breaking it down into the corresponding amine and other fragments.[4]

-

Product Solubility: The product may have partial solubility in the recrystallization solvent, leading to significant losses in the mother liquor.

-

Solution: A common and effective recrystallization system is a mixture of methanol and dichloromethane (e.g., 1:10 v/v).[10][11] The product is dissolved in a minimum amount of hot solvent and allowed to cool slowly. After filtration, wash the collected crystals with a small amount of a cold, non-polar solvent (like cold hexane) to remove surface impurities without dissolving the product.

-

-

Inefficient Precipitation: If the product doesn't crash out of the acidified water cleanly, it may be forming an oil or a fine suspension that is difficult to collect.

-

Solution: Ensure the acidified water is ice-cold to maximize precipitation. Stir the suspension vigorously for a period (e.g., 30 minutes) to encourage crystal formation before filtration.

-

Frequently Asked Questions (FAQs)

-

FAQ 1: What is the best solvent for this synthesis? Anhydrous acetone is the most commonly cited and effective solvent.[1][2][3] It readily dissolves the 2,6-dichlorobenzoyl chloride and the amine, while allowing the inorganic thiocyanate salt to be suspended for reaction.

-

FAQ 2: How critical is the quality of the 2,6-dichlorobenzoyl chloride? It is absolutely critical. Old or improperly stored acyl chloride will likely contain significant amounts of the corresponding carboxylic acid due to hydrolysis, which is inert under these reaction conditions and will lower your theoretical yield from the start. Using freshly distilled or newly purchased acyl chloride is recommended.

-

FAQ 3: How can I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the best method. You can monitor the disappearance of your starting amine (the limiting reagent in the second step). A suitable mobile phase would be a mixture of hexane and ethyl acetate; the exact ratio will depend on your specific product but a 7:3 or 8:2 mixture is a good starting point.

-

FAQ 4: My 2,6-dichlorobenzoyl isothiocyanate intermediate seems unstable. How should I handle it? The key is to use it in situ.[1] It should not be isolated. Once it is formed (after the reflux period), the reaction mixture should be cooled to room temperature, and the amine solution should be added directly to the flask containing the intermediate.[11] This minimizes handling and exposure to the atmosphere.

Data Summary & Optimization Parameters

| Parameter | Standard Condition | Optimization Strategy | Rationale & Expected Outcome |

| Solvent | Anhydrous Acetone | Use reagent-grade, dry solvent. | Prevents hydrolysis of acyl chloride and isothiocyanate. Improves yield and purity.[1] |

| Catalyst (Step 1) | None | Add Tetra-n-butylammonium bromide (TBAB) or PEG-400. | Facilitates transfer of SCN⁻ to the organic phase, accelerating isothiocyanate formation.[1][5] |

| Temperature (Step 1) | Room Temp Addition | Reflux for 45-60 min after addition. | Drives the rearrangement of acyl thiocyanate to the more stable and reactive acyl isothiocyanate.[6] |

| Temperature (Step 2) | Room Temperature | Gently heat if reaction is slow. | Provides activation energy to overcome steric hindrance from ortho-chlorine atoms.[7] |

| Workup | Water Quench | Pour into ice-cold water acidified to pH ~4. | Ensures complete precipitation of the neutral product while keeping basic impurities dissolved. Prevents product hydrolysis.[10][11] |

| Purification | Recrystallization | Use a mixed solvent system like MeOH/DCM. | Provides sharp crystals and high purity by effectively separating the product from starting materials and byproducts.[10][11] |

Experimental Protocols

Protocol 1: In Situ Generation of 2,6-Dichlorobenzoyl Isothiocyanate and Subsequent Reaction with a Primary Amine

Materials:

-

2,6-Dichlorobenzoyl chloride

-

Potassium thiocyanate (KSCN), dried

-

Primary amine (e.g., 3,5-dichloroaniline)[10]

-

Anhydrous Acetone

-

Tetra-n-butylammonium bromide (TBAB, optional)

Procedure:

-

Set up an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

In the flask, suspend potassium thiocyanate (1.1 equivalents) and TBAB (0.1 equivalents, optional) in anhydrous acetone.

-

Dissolve 2,6-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous acetone and place it in the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirring thiocyanate suspension over 30 minutes at room temperature.

-

After the addition is complete, heat the mixture to reflux (~56°C) and maintain for 45-60 minutes. A white precipitate of KCl will form.[2]

-

Cool the reaction mixture to room temperature. The solution containing the in situ generated 2,6-dichlorobenzoyl isothiocyanate is now ready.

-

Dissolve the primary amine (1.0 equivalent) in a minimum amount of anhydrous acetone.

-

Add the amine solution to the reaction mixture. Stir vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting amine is consumed.[10][11]

Protocol 2: Recommended Workup and Purification by Recrystallization

Procedure:

-

Upon reaction completion, pour the entire reaction mixture into a beaker containing a large volume of ice-cold water that has been acidified to pH ~4 with dilute HCl.

-

Stir the resulting suspension vigorously for 30 minutes to ensure complete precipitation of the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water to remove inorganic salts, followed by a small amount of cold hexane to remove non-polar impurities.

-

Air-dry the crude product.

-

To purify, dissolve the crude solid in a minimum amount of a hot 10:1 mixture of dichloromethane:methanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

References

- Benchchem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.

- Benchchem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.

- Benchchem. (n.d.). Side reactions and byproduct formation in thiourea synthesis.

- Shandu, M. P., Ngwenya, A. R., Lamola, J. L., & Moshapo, P. T. (2025). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. RSC Advances.

- Ilies, M., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(15), 4987.

- (2025). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. Taylor & Francis.

- Patel, et al. (n.d.). A highly efficient method for the N-acylation of both symmetrical and unsymmetrical thioureas.

- Wentrup, C., & Wladislaw, B. (2012). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. The Journal of Organic Chemistry, 77(18), 8074–8081.

- Khawar Rauf, M., et al. (2007). 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4568.

- Boonmuang, S., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630.

- Singh, P., & Kumar, D. (2017).

- Aggarwal, R., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino). RSC Advances.

- Zhong, P., & Yang, M. (2024). Visible-Light-Driven Method for the Selective Synthesis of Amides and N-Acylureas from Carboxylic Acids and Thioureas. Chemistry – An Asian Journal.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-benzoyl-3-(4-chlorophenyl)-2-thiourea.

- Khawar Rauf, M., et al. (2007). 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(1), o234–o236.

- Schweigel, M., et al. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Foods, 10(10), 2445.

-

Chemdad Co., Ltd. (n.d.). 2,6-DICHLOROPHENYL ISOTHIOCYANATE. Retrieved from [Link]

- Khawar Rauf, M., et al. (2006). 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4569-o4571.

- Stojanović, M., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1756–1771.

-

Wikipedia. (n.d.). Potassium thiocyanate. Retrieved from [Link]

- Khalid, A., et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 12(28), 17951-17967.

Sources

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. thaiscience.info [thaiscience.info]

- 10. 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: A Guide to Removing Unreacted Ammonium Thiocyanate

Welcome to the technical support center for purification challenges in chemical synthesis. This guide provides in-depth troubleshooting and practical protocols for a common yet often frustrating issue: the removal of unreacted ammonium thiocyanate (NH₄SCN) from reaction mixtures. As a versatile and cost-effective thiocyanating agent, NH₄SCN is widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, its high polarity and solubility characteristics can complicate product isolation.

This document is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt methodologies to your specific experimental context.

Section 1: Understanding the Challenge - Properties of Ammonium Thiocyanate

Effective purification begins with a solid understanding of the impurity you are trying to remove. Ammonium thiocyanate is an inorganic salt with distinct physical and chemical properties that dictate the success of any separation strategy.

-

High Polarity and Water Solubility: NH₄SCN is extremely soluble in water and other polar solvents like methanol and ethanol, but has limited solubility in less polar organic solvents.[4][5][6] This differential solubility is the cornerstone of most removal techniques.

-

Thermal Instability: It is crucial to note that ammonium thiocyanate is not readily removed by simple evaporation or distillation under vacuum. It melts around 150 °C and begins to decompose at temperatures above 170 °C.[1][4][5] This decomposition can release toxic gases such as ammonia, hydrogen sulfide, and carbon disulfide, and may also lead to the formation of other impurities like thiourea.[4]

-

Hygroscopic Nature: The compound readily absorbs moisture from the air, which can affect its physical state and complicate handling.[5]

To aid in the selection of an appropriate purification solvent, the following table summarizes the solubility of ammonium thiocyanate in various common laboratory solvents.

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |

| Water | 120 | 0 | [5] |

| Water | 170 | 20 | [5] |

| Methanol | 59 | 24.58 | [5] |

| Ethanol | 23.56 | 18.45 | [5] |

| Acetone | Soluble | Room Temperature | [4][5] |

| Acetonitrile | 7.52 | 18 | [5] |

| Ethyl Acetate | 3 | Room Temperature | [5] |

| Chloroform | Practically Insoluble | Room Temperature | [5] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions for rapid guidance.

Q1: What is the simplest and most common method for removing ammonium thiocyanate? A: If your desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, ether), the most straightforward method is a liquid-liquid extraction, commonly referred to as an aqueous wash. The high affinity of NH₄SCN for water will partition it into the aqueous phase, leaving your product in the organic layer.[7]

Q2: Can I remove ammonium thiocyanate by putting my reaction mixture on a rotary evaporator? A: No, this is strongly discouraged. Ammonium thiocyanate is a salt with a high melting point and will not evaporate. Heating it under vacuum to high temperatures will cause it to decompose, potentially into hazardous substances and other impurities, rather than being removed cleanly.[4][8]

Q3: How can I quickly check if my product is free from thiocyanate contamination? A: A highly sensitive qualitative test involves the use of an iron(III) solution. Dissolve a small sample of your purified product in a suitable solvent (water or ethanol) and add a drop of dilute ferric chloride (FeCl₃) or ferric ammonium sulfate solution. The formation of a deep, blood-red color indicates the presence of the ferric thiocyanate complex, meaning thiocyanate ions are still present.[1][4][9]

Q4: My reaction was performed in a polar, water-miscible solvent like ethanol. How do I begin the workup? A: First, you will need to remove the bulk of the reaction solvent, typically via rotary evaporation. Then, you must redissolve the resulting crude residue in a two-phase system (e.g., ethyl acetate and water) to proceed with a liquid-liquid extraction.

Section 3: Troubleshooting Guides

This section provides in-depth answers to specific purification challenges you may encounter during your experiments.

Q1: I've performed an aqueous wash, but I suspect NH₄SCN is still present. What went wrong and what should I do?

A: This is a common issue that can arise from several factors.

-

Causality: A single aqueous wash may be insufficient if the concentration of NH₄SCN is very high. The partitioning of a solute between two immiscible phases is governed by an equilibrium. To drive this equilibrium and effectively remove the salt, multiple extractions are required. Furthermore, if your organic solvent has some polarity (like ethyl acetate), it may retain a small amount of the salt.

-

Solution Pathway:

-

Repeat the Wash: Perform at least two to three additional washes with deionized water.

-

Use Brine: For the final wash, use a saturated aqueous solution of sodium chloride (brine). Brine helps to decrease the solubility of organic compounds in the aqueous layer, pushing your product back into the organic phase.[7] It also helps to break up any emulsions that may have formed.

-

Confirmation: After drying the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄) and removing the solvent, perform the ferric chloride test described in the FAQs to confirm the absence of thiocyanate.

-

Q2: My desired product is a solid, and it crashed out of the reaction mixture along with the ammonium thiocyanate. How can I separate them?

A: This scenario calls for purification based on differential solubility, most commonly through recrystallization or a selective solvent wash.[10][11][12]

-

Causality: Both your product and the salt are insoluble in the reaction solvent upon cooling or concentration. The goal is to find a new solvent that can dissolve one component while leaving the other as a solid.

-

Solution Pathway 1: Recrystallization.

-

The principle of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent in which the desired compound has high solubility, but in which it has low solubility upon cooling.[12][13] The impurity (NH₄SCN) should ideally either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after your product crystallizes).

-

Solvent Selection Strategy: Refer to the solubility table in Section 1. For example, if your product is poorly soluble in cold methanol but soluble when hot, this could be an excellent choice, as NH₄SCN is highly soluble in methanol and would likely remain in the solution upon cooling.[5] Conversely, a solvent like chloroform, in which NH₄SCN is practically insoluble, could be used to dissolve your product and allow the salt to be filtered off.[5]

-

-

Solution Pathway 2: Selective Solvent Wash.

-

If your solid product is known to be insoluble in a solvent that readily dissolves NH₄SCN (e.g., cold methanol or acetone), you can simply wash the crude solid.

-

Procedure: Suspend your crude solid mixture in the chosen solvent, stir vigorously for 15-30 minutes, and then collect your purified, insoluble product by vacuum filtration. Wash the collected solid with a small amount of the same cold solvent before drying.

-

Q3: My product is highly polar and shows some solubility in water, leading to significant product loss during aqueous extraction. What are my alternatives?

A: This is a challenging but solvable problem that requires moving beyond standard extraction.

-

Causality: The polarity of your product is similar enough to that of the aqueous phase that it partitions between both layers, leading to poor recovery in the organic phase.

-

Solution Pathway 1: Salting Out.

-

Modify your liquid-liquid extraction by using saturated brine for all aqueous washes instead of deionized water. The high concentration of inorganic salt (NaCl) in the aqueous phase makes it even more polar, which can significantly decrease the solubility of many organic compounds, forcing them into the organic layer and improving recovery.[14]

-

-

Solution Pathway 2: Recrystallization.

-

As described in the previous question, recrystallization is often the most effective method for purifying polar solids and avoids the issue of product loss into an aqueous phase entirely.[15] The key is a careful and systematic search for a suitable solvent or solvent system (e.g., ethanol/water, acetone/hexane).

-

-

Solution Pathway 3: Column Chromatography.

-

For particularly difficult separations, column chromatography provides a powerful solution.[16][17]

-

Method: Given the polar nature of both your product and the impurity, reversed-phase column chromatography is the most suitable approach. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., a gradient of water and methanol or acetonitrile). The highly polar NH₄SCN will have very little interaction with the stationary phase and will elute quickly with the solvent front. Your more retained polar product will elute later, allowing for effective separation.[18] This technique is particularly valuable in drug development where high purity is essential.

-

Section 4: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most common and effective purification techniques discussed.

Protocol 1: Standard Aqueous Wash (Liquid-Liquid Extraction)